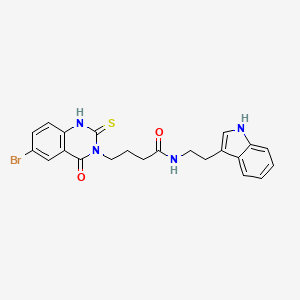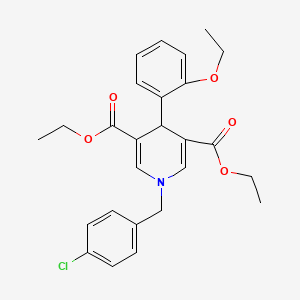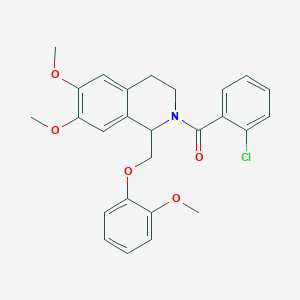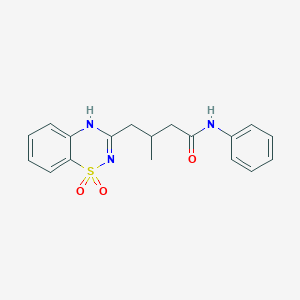methanone](/img/structure/B11215340.png)
[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl](3-methyl-4-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(3-METHYL-4-NITROBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a complex organic compound that features a benzisothiazole core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-METHYL-4-NITROBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . Another method involves the oxidation of 3-methyl-4-nitrobenzoic acid using nitric acid, which provides a high yield and is suitable for large-scale industrial production .
Industrial Production Methods
Industrial production of this compound may involve the use of diluted nitric acid as an oxidant, replacing more hazardous and costly oxidizing agents like potassium permanganate or chromium trioxide. This method not only improves yield but also reduces environmental impact by allowing the recycling of waste acid .
化学反应分析
Types of Reactions
3-[4-(3-METHYL-4-NITROBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzisothiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, nitric acid for oxidation, and reducing agents like hydrogen gas or metal hydrides for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, which may have different biological activities.
科学研究应用
3-[4-(3-METHYL-4-NITROBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
作用机制
The mechanism of action of 3-[4-(3-METHYL-4-NITROBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting cellular processes .
相似化合物的比较
Similar Compounds
- 1-Methyl-4-(4-nitrobenzoyl)piperazine
- 1-Benzyl-4-(4-methyl-3-nitrobenzoyl)piperazine
- 4-Methyl-3-nitrobenzonitrile
Uniqueness
Compared to similar compounds, 3-[4-(3-METHYL-4-NITROBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE stands out due to its unique benzisothiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C19H18N4O5S |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H18N4O5S/c1-13-12-14(6-7-16(13)23(25)26)19(24)22-10-8-21(9-11-22)18-15-4-2-3-5-17(15)29(27,28)20-18/h2-7,12H,8-11H2,1H3 |
InChI 键 |
CDFKSDVQQMRKMB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B11215262.png)

![ethyl 4-[4-amino-5-(pyrrolidin-1-ylcarbonyl)-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate](/img/structure/B11215275.png)


![3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11215284.png)
![4-(2-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B11215290.png)
![2-methoxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B11215291.png)

![7-(4-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11215300.png)
![2-[2-Chloro-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-6-YL]phenyl methyl ether](/img/structure/B11215310.png)
![9-Chloro-5-(3,4-difluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11215327.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B11215328.png)

